N-(thiophen-2-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide
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Overview
Description
N-(thiophen-2-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is a complex organic compound featuring multiple functional groups, including thiophene, sulfonamide, thiazole, and carboxamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(thiophen-2-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivatives. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Continuous flow reactors and automated systems might be employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups replace the original ones.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme inhibition or receptor binding. Its sulfonamide group, in particular, can interact with various biological targets.
Medicine: Potential medicinal applications include the development of new drugs. The compound's ability to interact with biological systems makes it a candidate for drug discovery and development.
Industry: In industry, the compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(thiophen-2-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide exerts its effects depends on its specific application. For example, in drug development, it may inhibit specific enzymes or receptors by binding to their active sites. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
N-(thiophen-2-ylmethyl)nicotinamide derivatives: These compounds share the thiophene and amide functionalities but differ in their core structures.
Bis(thiophen-2-ylmethyl)oxalamide: This compound has a similar thiophene and amide structure but lacks the sulfonamide group.
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S4/c17-12(14-7-9-3-1-5-20-9)10-8-22-13(15-10)16-23(18,19)11-4-2-6-21-11/h1-6,8H,7H2,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFLXADYRSNVIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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